molecular formula C8H16ClNO2 B153601 trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride CAS No. 76325-96-7

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

Cat. No.: B153601
CAS No.: 76325-96-7
M. Wt: 193.67 g/mol
InChI Key: UEMUHTQQRCZBRS-UHFFFAOYSA-N
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Description

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and an acetic acid moiety.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Action Environment

It is recommended to be stored under inert gas and protected from moisture , suggesting that exposure to air and moisture may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . The intermediate 4-aminophenyl acetic acid is further hydrogenated at 50-60°C under 1-4 bar overpressure. The final product is obtained by heating the intermediate to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes using similar reaction conditions as described above. The use of autoclaves and controlled hydrogenation conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexyl derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, cyclohexyl derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexylacetic acid hydrochloride
  • Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride

Comparison: trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific structure, which includes a trans-configuration of the amino group and the acetic acid moiety. This configuration imparts distinct chemical and biological properties compared to similar compounds such as trans-4-Aminocyclohexylacetic acid hydrochloride and Ethyl trans-2-(4-Aminocyclohexyl)acetate hydrochloride .

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUHTQQRCZBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504125
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76325-96-7
Record name (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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